Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
Scientific Research Applications
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
- Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Uniqueness
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structure, which includes a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position.
Biological Activity
Methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This review synthesizes current knowledge on its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N2O3. The compound features a tetrahydroimidazo structure which is known for its diverse biological activities.
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, tetrahydroimidazo derivatives have shown potential as inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis. Inhibiting HPSE1 can reduce tumor invasion and metastasis in various cancer models .
Table 1: Comparative Inhibition of HPSE1 by Related Compounds
Compound Name | Structure | IC50 (µM) | Selectivity for HPSE1 |
---|---|---|---|
Compound 16 | Structure | 0.15 | High |
This compound | TBD | TBD | TBD |
Neuroprotective Effects
Compounds derived from the imidazo-pyridine family have been investigated for neuroprotective effects. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress. For example, studies have indicated that similar structures can protect neuronal cells from apoptosis induced by oxidative stress .
Antimicrobial Properties
There is emerging evidence that tetrahydroimidazo derivatives possess antimicrobial activity against various pathogens. A study highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as HPSE1 and adenosine deaminase (ADA), which play crucial roles in cancer progression and immune response modulation.
- Receptor Interaction : These compounds may interact with various receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties that could protect cells from oxidative damage.
Case Studies
Several case studies have documented the efficacy of tetrahydroimidazo derivatives in preclinical models:
- Study on Cancer Metastasis : A study demonstrated that a related compound significantly reduced metastatic spread in a murine model of breast cancer when administered at a dose of 10 mg/kg body weight .
- Neuroprotection in Ischemia Models : In a rat model of ischemic stroke, administration of a similar compound resulted in decreased infarct size and improved neurological scores compared to control groups .
Properties
IUPAC Name |
methyl 8-hydroxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-10-5-6-7(12)3-2-4-11(6)8/h5,7,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNYEXBFUBTNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2N1CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.